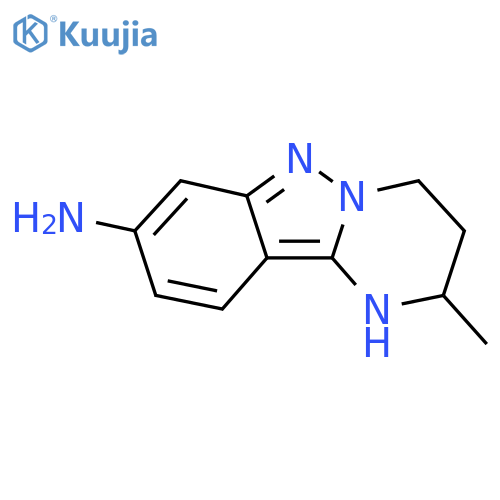

Cas no 1693616-70-4 (2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-8-amine)

2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-8-amine 化学的及び物理的性質

名前と識別子

-

- 2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-8-amine

- 1693616-70-4

- EN300-1117902

- 2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine

-

- インチ: 1S/C11H14N4/c1-7-4-5-15-11(13-7)9-3-2-8(12)6-10(9)14-15/h2-3,6-7,13H,4-5,12H2,1H3

- InChIKey: DVJBMHXNEANJHO-UHFFFAOYSA-N

- ほほえんだ: N12C(=C3C=CC(=CC3=N1)N)NC(C)CC2

計算された属性

- せいみつぶんしりょう: 202.121846464g/mol

- どういたいしつりょう: 202.121846464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-8-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1117902-10.0g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 10g |

$6205.0 | 2023-05-23 | ||

| Enamine | EN300-1117902-0.05g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 95% | 0.05g |

$948.0 | 2023-10-27 | |

| Enamine | EN300-1117902-0.25g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 95% | 0.25g |

$1038.0 | 2023-10-27 | |

| Enamine | EN300-1117902-2.5g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 95% | 2.5g |

$2211.0 | 2023-10-27 | |

| Enamine | EN300-1117902-0.1g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 95% | 0.1g |

$993.0 | 2023-10-27 | |

| Enamine | EN300-1117902-0.5g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 95% | 0.5g |

$1084.0 | 2023-10-27 | |

| Enamine | EN300-1117902-1g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 95% | 1g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1117902-1.0g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 1g |

$1442.0 | 2023-05-23 | ||

| Enamine | EN300-1117902-5.0g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 5g |

$4184.0 | 2023-05-23 | ||

| Enamine | EN300-1117902-10g |

2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine |

1693616-70-4 | 95% | 10g |

$4852.0 | 2023-10-27 |

2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-8-amine 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-8-amineに関する追加情報

Introduction to 2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-8-amine (CAS No. 1693616-70-4)

2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-8-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1693616-70-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimido[1,2-bindazole] class, a scaffold that has been extensively explored for its potential biological activities. The presence of multiple nitrogen atoms in its core structure imparts unique electronic and steric properties, making it a promising candidate for the development of novel therapeutic agents.

The pyrimido[1,2-bindazole] core is a fused bicyclic system consisting of a pyrimidine ring and a benzazole ring. This particular arrangement creates a rich landscape of hydrogen bonding opportunities and potential interactions with biological targets such as enzymes and receptors. The amine functional group at the 8-position of the bindazole ring further enhances its reactivity and binding affinity. This structural motif has been investigated for its pharmacological properties, particularly in the context of anticancer and anti-inflammatory applications.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-8-amine interacts with biological systems. Studies have demonstrated that the compound can exhibit inhibitory effects on various kinases and transcription factors, which are critical targets in oncology research. The methyl substituent at the 2-position of the pyrimido[1,2-bindazole] ring plays a crucial role in modulating the compound's bioactivity by influencing its conformational flexibility and electronic distribution.

In vitro studies have shown that 2-methyl-1H,2H,3H,4H-pyrimido[1,2-bindazol-8-amine exhibits promising antiproliferative effects against several cancer cell lines. Mechanistic investigations suggest that the compound induces apoptosis through activation of caspase-dependent pathways and modulation of mitochondrial function. Additionally, its ability to interfere with key signaling cascades involved in cell survival and proliferation makes it an attractive candidate for further development as an anticancer therapeutic.

The synthesis of pyrimido[1,2-bindazole] derivatives remains a challenging yet rewarding area of research. The introduction of various substituents at different positions of the core scaffold allows for fine-tuning of pharmacological properties. For instance, modifications at the 5-position or 7-position can alter the compound's solubility and metabolic stability. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex derivatives like CAS No. 1693616-70-4, facilitating rapid discovery and optimization efforts.

Preclinical studies have also highlighted the potential therapeutic applications of pyrimido[1,2-bindazole] derivatives in inflammatory disorders. The ability of these compounds to modulate inflammatory cytokine production and inhibit pro-inflammatory enzyme activity suggests their utility in conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully elucidate their mechanism of action and to identify optimal dosing regimens for clinical translation.

The development of novel drug candidates relies heavily on high-throughput screening (HTS) platforms to identify compounds with desirable biological activity. CAS No. 1693616-70-4 has been utilized in HTS campaigns targeting various disease-related proteins and enzymes. Its unique structural features make it a versatile scaffold for generating libraries of derivatives with enhanced potency and selectivity. Such libraries are instrumental in identifying lead compounds that can be advanced into preclinical development.

Regulatory considerations play a critical role in the progression of new chemical entities from bench to market. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized compounds meet stringent quality standards required for clinical trials and commercialization. The synthesis and characterization of pyrimido[1,2-bindazole] derivatives must adhere to rigorous analytical protocols to confirm structural integrity and purity before they can be evaluated in vivo.

The future direction of research on CAS No. 1693616-70-4 includes exploring its potential as an immunomodulatory agent. Preliminary data suggest that this compound may influence immune cell function by modulating signaling pathways involved in immune response regulation. Such findings open up new avenues for treating autoimmune diseases and enhancing vaccine efficacy.

In conclusion,pyrimido[1,2-bindazole] derivatives like CAS No. 1693616-70-4 represent a promising class of compounds with diverse therapeutic applications. Their unique structural features enable interactions with multiple biological targets, making them valuable tools for drug discovery efforts aimed at addressing unmet medical needs across various disease areas.

1693616-70-4 (2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-8-amine) 関連製品

- 1896826-89-3(4-(1H-indol-4-yl)butan-1-amine)

- 2229121-52-0(tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate)

- 1286720-27-1(1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one)

- 306936-27-6(1H-Pyrrole-3-carboxylicacid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-)

- 29623-42-5((1R,7S,8R)-bicyclo[5.1.0]octan-8-amine)

- 50289-16-2(4-(aminomethyl)oxan-4-amine)

- 2138569-09-0(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol)

- 1375974-63-2(2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide)

- 58-58-2(Puromycin dihydrochloride)

- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)